molecular formula C20H30O3 B059394 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one CAS No. 1347677-19-3

1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one

Cat. No. B059394
CAS RN: 1347677-19-3
M. Wt: 318.4 g/mol
InChI Key: AQLLKQNZEMTYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its potential therapeutic applications. Etizolam is a benzodiazepine analog with similar pharmacological properties but a different chemical structure.

Scientific Research Applications

1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in the treatment of anxiety disorders, panic disorders, and insomnia. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, seizure disorders, and muscle spasms. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been studied for its potential as an anticonvulsant and muscle relaxant.

Mechanism of Action

1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one binds to the benzodiazepine site of the GABA-A receptor, which increases the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron and hyperpolarization, leading to sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety, induce sedation, and improve sleep quality. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been shown to decrease muscle tension and spasticity. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.

Advantages and Limitations for Lab Experiments

1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in laboratory experiments. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to use in animal models.

Future Directions

For the study of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one include the development of new analogs and investigation of its long-term effects and potential use in the treatment of other conditions.

Synthesis Methods

The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one involves the reaction of cyclohexylmagnesium bromide with 4,4-diethoxy-2-phenylbutanone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and yields 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one as a white crystalline powder. The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

1347677-19-3

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one

InChI

InChI=1S/C20H30O3/c1-3-22-19(23-4-2)15-18(16-11-7-5-8-12-16)20(21)17-13-9-6-10-14-17/h5,7-8,11-12,17-19H,3-4,6,9-10,13-15H2,1-2H3

InChI Key

AQLLKQNZEMTYHD-UHFFFAOYSA-N

SMILES

CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC

Canonical SMILES

CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC

Origin of Product

United States

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